molecular formula C24H20BrClN4 B415365 6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 324759-78-6

6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline

Cat. No. B415365
CAS RN: 324759-78-6
M. Wt: 479.8g/mol
InChI Key: CYTIIBFPTLTFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline” is a complex organic compound that contains a quinazoline core, which is a type of heterocyclic compound . Quinazoline is a bicyclic compound with two nitrogen atoms in its structure . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, a piperazine ring, and phenyl groups . The bromine and chlorine atoms would likely add significant weight to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the positions of the bromine and chlorine atoms and the nature of the phenyl and piperazine groups would all influence its properties .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : Heterocyclic systems containing 6-bromoquinazolinone derivatives, including compounds similar to 6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline, have been synthesized and evaluated for their antibacterial activities. These compounds have shown significant antibacterial properties (Hui et al., 2000).

  • Antimicrobial Activity of Piperazine Derivatives : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized, demonstrating potential antimicrobial activity. These compounds, closely related to the chemical structure , have shown effectiveness against various bacterial and fungal strains (Babu et al., 2015).

Antiviral and Antitumor Activities

  • Synthesis and Antiviral Activities : Compounds related to this compound have been synthesized and evaluated for their antiviral activities. Certain derivatives have exhibited distinct activity against viruses like Herpes simplex and vaccinia viruses (Selvam et al., 2010).

  • Antitumor Agents : Research on quinazoline derivatives containing piperazine moieties has highlighted their potent antiproliferative activities, making them promising candidates as antitumor agents. These compounds have shown significant activity against various cancer cell lines (Li et al., 2020).

Pharmacological Potential

  • Synthesis for Pharmacological Activities : Various 6-bromoquinazolinone derivatives, closely related to the compound , have been synthesized for their pharmacological importance. These compounds have demonstrated significant anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. Compounds with similar structures have a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, investigation of its reactivity, and exploration of its potential biological activities .

properties

IUPAC Name

6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN4/c25-18-10-11-21-19(16-18)23(17-6-2-1-3-7-17)28-24(27-21)30-14-12-29(13-15-30)22-9-5-4-8-20(22)26/h1-11,16H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTIIBFPTLTFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.